Core Compound Identity and Physicochemical Properties
Core Compound Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol
This guide provides a comprehensive technical overview of 2-Chloro-4-(tert-pentyl)phenol (CAS No. 5323-65-9), a substituted phenolic compound of interest to researchers, chemists, and professionals in drug development. We will delve into its chemical and physical properties, established synthesis routes, analytical characterization methods, known applications, and critical safety protocols. The information herein is synthesized from established technical data sheets and scientific literature to ensure accuracy and relevance for a scientific audience.
2-Chloro-4-(tert-pentyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with a chlorine atom at the second position and a tert-pentyl (or tert-amyl) group at the fourth position.[1] This specific substitution pattern imparts distinct chemical and physical properties that are pivotal to its applications and reactivity.
The bulky tert-pentyl group significantly increases the molecule's hydrophobicity, while the electron-withdrawing chlorine atom modulates the acidity of the phenolic hydroxyl group.[2][3] The predicted pKa of 8.81±0.31 indicates it is a stronger acid than unsubstituted phenol (pKa ≈ 10), a direct consequence of the inductive effect of the adjacent chlorine atom stabilizing the corresponding phenolate anion.[1][4]
Table 1: Physicochemical Properties of 2-Chloro-4-(tert-pentyl)phenol
| Property | Value | Source(s) |
| CAS Number | 5323-65-9 | [2][5][6][7][8] |
| Molecular Formula | C₁₁H₁₅ClO | [5][7][9] |
| Molecular Weight | 198.69 g/mol | [2][4][9] |
| Appearance | Colourless to Pale Yellow Oil or Liquid | [3][4][7] |
| Boiling Point | 257.4°C at 760 mmHg | [1][6] |
| Density | 1.085 g/cm³ | [4][6] |
| Flash Point | 110°C | [4][6] |
| pKa | 8.81 ± 0.31 (Predicted) | [1][4] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol. | [4][10] |
| Storage | Inert atmosphere, Room Temperature | [4][6][11] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable method for producing 2-Chloro-4-(tert-pentyl)phenol is through the electrophilic aromatic substitution of 4-(tert-pentyl)phenol.[2]
Primary Synthesis Workflow: Electrophilic Chlorination
The synthesis involves the controlled chlorination of the precursor, 4-(tert-pentyl)phenol. The hydroxyl (-OH) and tert-pentyl groups are both ortho-, para-directing. Since the para position is blocked by the bulky tert-pentyl group, the incoming electrophile (Cl+) is directed to the ortho positions.
Protocol:
-
Reactant Preparation: 4-(tert-pentyl)phenol is dissolved in a suitable inert solvent.
-
Catalyst Introduction: A Lewis acid catalyst, such as ferric chloride (FeCl₃), is added to polarize the chlorinating agent.[1]
-
Chlorination: A chlorinating agent, typically chlorine gas (Cl₂), is introduced into the reaction mixture under controlled temperature conditions.[1] The control of stoichiometry is critical to prevent over-chlorination, which can lead to the formation of dichlorinated by-products like 2,6-dichloro-4-(tert-pentyl)phenol.[1][2]
-
Quenching & Work-up: The reaction is quenched, followed by an aqueous work-up to remove the catalyst and any inorganic by-products.
-
Purification: The crude product is purified using methods such as distillation or recrystallization to achieve the desired purity.[1]
The causality behind this established protocol lies in maximizing regioselectivity. The bulky tert-pentyl group sterically hinders one of the ortho positions, favoring chlorination at the other, leading to high yields of the desired 2-chloro isomer, often exceeding 90% under optimized conditions.[2]
Caption: Workflow for the synthesis of 2-Chloro-4-(tert-pentyl)phenol.
Analytical Characterization
To ensure the identity and purity of 2-Chloro-4-(tert-pentyl)phenol, a combination of chromatographic and spectroscopic techniques is employed. These methods provide a self-validating system for quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like 2-Chloro-4-(tert-pentyl)phenol and identifying any by-products, such as isomers or polychlorinated phenols.[2] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern corresponding to its structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for purity assessment, particularly for quantifying the main compound and any less volatile impurities.[2][12]
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive structural information through characteristic absorption bands.[1]
Table 2: Key Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Phenolic O-H Stretch | 3200-3600 | Broad, strong absorption. Position depends on hydrogen bonding. |
| Aromatic C-H Stretch | ~3000-3100 | Medium to weak absorptions. |
| Aliphatic C-H Stretch | ~2850-2960 | Strong absorptions from the tert-pentyl group. |
| Aromatic C=C Bending | ~1450-1600 | Multiple bands characteristic of the benzene ring. |
| C-O Stretch | ~1200-1260 | Strong absorption. |
| C-Cl Stretch | ~600-800 | Absorption characteristic of an aryl chloride. |
Source: General IR spectroscopy principles applied to the molecule's structure. The 3200-3600 cm⁻¹ range for the hydroxyl group is explicitly mentioned in the literature.[1]
Applications and Biological Activity
The unique structure of 2-Chloro-4-(tert-pentyl)phenol makes it a valuable molecule in several fields.
Chemical Intermediate
Its functional groups—the phenolic hydroxyl, the chlorine atom, and the aromatic ring—make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides.[1][2] The hydroxyl group can undergo etherification and esterification, while the chlorine atom can be replaced via nucleophilic aromatic substitution, although this is less facile due to the electron-rich ring and steric hindrance.[1][2]
Antimicrobial Agent
Like many halogenated phenols, this compound exhibits significant antimicrobial properties.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis or growth inhibition.[1][13] The combination of the lipophilic tert-pentyl group, which facilitates membrane interaction, and the reactive phenolic group makes it effective. This has led to its investigation for use in disinfectants, biocides, and preservatives.[1][2]
Safety, Toxicology, and Handling
Comprehensive knowledge of the hazards associated with 2-Chloro-4-(tert-pentyl)phenol is essential for its safe handling in a laboratory or industrial setting.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with several key hazards.[9][14][15]
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[9][14][15] |
| H315 | Causes skin irritation.[9][14][15] | |
| H318 | Causes serious eye damage.[9][14][15] | |
| H335 | May cause respiratory irritation.[9][14][15] | |
| H413 | May cause long lasting harmful effects to aquatic life.[15] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6][14][15] |
| P273 | Avoid release to the environment.[14] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[14][15] | |
| P301+P317 | IF SWALLOWED: Get medical help.[14] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[14] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][14][15] |
Handling and First Aid Protocol
A systematic approach to handling and emergency response is critical.
Protocol: Standard Laboratory Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Accidental Release: For spills, avoid dust formation. Contain the spill, collect the material with an inert absorbent, and place it in a suitable, closed container for disposal.[14][15] Prevent entry into drains.[15]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Caption: Safety workflow for handling and first aid response.
Future Research and Unanswered Questions
While the primary synthesis and antimicrobial properties of 2-Chloro-4-(tert-pentyl)phenol are established, several areas warrant further investigation. A deeper mechanistic understanding of its reactions could lead to more controlled and efficient synthetic applications.[2] Furthermore, while its antimicrobial activity is known, detailed structure-activity relationship (SAR) studies could optimize its efficacy for specific applications.[2] Finally, comprehensive data on its environmental fate and ecotoxicology are not widely available and represent an important area for future research.[14]
References
-
2-Chloro-4-(tert-pentyl)phenol | CAS 5323-65-9 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
-
Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9. (2023, August 16). Retrieved from [Link]
-
2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO - PubChem. (n.d.). Retrieved from [Link]
-
2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9; ChemWhat Code: 806738. (n.d.). Retrieved from [Link]
-
What is Phenol used for? - Patsnap Synapse. (2024, June 15). Retrieved from [Link]
Sources
- 1. Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 5323-65-9: 2-chloro-4-(2-methylbutan-2-yl)phenol [cymitquimica.com]
- 4. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [amp.chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [sigmaaldrich.com]
- 9. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [sigmaaldrich.com]
- 12. Buy Online CAS Number 5323-65-9 - TRC - 2-Chloro-4-(tert-pentyl)phenol | LGC Standards [lgcstandards.com]
- 13. What is Phenol used for? [synapse.patsnap.com]
- 14. echemi.com [echemi.com]
- 15. hpc-standards.com [hpc-standards.com]
